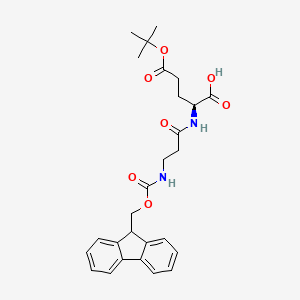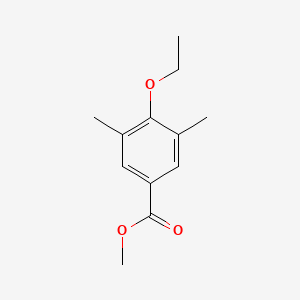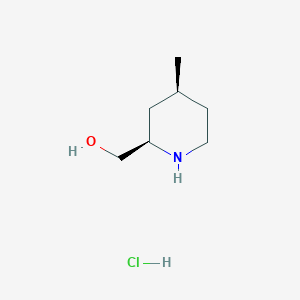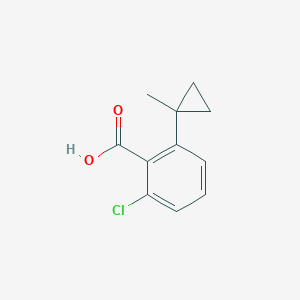
N-(1-(5-Methylfuran-2-yl)ethyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(5-Methylfuran-2-yl)ethyl)thietan-3-amine is a chemical compound that features a thietan ring attached to an amine group, with a 5-methylfuran-2-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5-Methylfuran-2-yl)ethyl)thietan-3-amine can be achieved through several methods. One common approach involves the reductive amination of 5-methylfuran-2-carbaldehyde with thietan-3-amine under hydrogenation conditions using a suitable catalyst such as palladium on carbon (Pd/C) or silica-supported cobalt nanoparticles . The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions or the use of renewable feedstocks, can also be employed to enhance the sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(5-Methylfuran-2-yl)ethyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative.
Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using catalysts like Pd/C or Raney nickel in the presence of hydrogen gas.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various N-substituted thietan-3-amine derivatives.
Applications De Recherche Scientifique
N-(1-(5-Methylfuran-2-yl)ethyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(1-(5-Methylfuran-2-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit monoamine oxidase (MAO) enzymes, thereby affecting neurotransmitter levels and exhibiting potential antidepressant activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-(5-Methylfuran-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- N-(1-(5-Methylfuran-2-yl)ethyl)cyclopentanecarboxamide
- N-(1-(5-Methylfuran-2-yl)ethyl)pentan-3-amine
Uniqueness
N-(1-(5-Methylfuran-2-yl)ethyl)thietan-3-amine is unique due to its thietan ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the thietan ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H15NOS |
|---|---|
Poids moléculaire |
197.30 g/mol |
Nom IUPAC |
N-[1-(5-methylfuran-2-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C10H15NOS/c1-7-3-4-10(12-7)8(2)11-9-5-13-6-9/h3-4,8-9,11H,5-6H2,1-2H3 |
Clé InChI |
GWYDAIVMBQHNSD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(C)NC2CSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2s,5s)-2-Amino-6-[(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3,4-Dihydroxytetrahydrofuran-2-Yl]-5-(Propylamino)hexanoic Acid](/img/structure/B12988325.png)

![5-Bromoisothiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B12988344.png)
![3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12988348.png)



![7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12988382.png)



